[1,3]Dioxolo[4,5-B]pyridine-6-boronic acid

Catalog No.
S3489022
CAS No.
1019767-68-0
M.F
C6H6BNO4
M. Wt
166.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1,3]Dioxolo[4,5-B]pyridine-6-boronic acid

CAS Number

1019767-68-0

Product Name

[1,3]Dioxolo[4,5-B]pyridine-6-boronic acid

IUPAC Name

[1,3]dioxolo[4,5-b]pyridin-6-ylboronic acid

Molecular Formula

C6H6BNO4

Molecular Weight

166.93 g/mol

InChI

InChI=1S/C6H6BNO4/c9-7(10)4-1-5-6(8-2-4)12-3-11-5/h1-2,9-10H,3H2

InChI Key

BLIORSSNVQRHBR-UHFFFAOYSA-N

SMILES

B(C1=CC2=C(N=C1)OCO2)(O)O

Canonical SMILES

B(C1=CC2=C(N=C1)OCO2)(O)O

Medicinal Chemistry:

[1,3]Dioxolo[4,5-B]pyridine-6-boronic acid is a heterocyclic molecule containing boron, which has gained interest in medicinal chemistry due to its potential applications in drug discovery. The boronic acid functional group can participate in reversible covalent bonding with specific biomolecules, such as enzymes, offering a strategy for developing new drugs with improved potency and selectivity.

Studies have shown that [, ]Dioxolo[4,5-B]pyridine-6-boronic acid can serve as a building block for the synthesis of novel bioactive molecules with diverse therapeutic potential. For instance, research suggests its application in developing inhibitors for Bruton's tyrosine kinase (BTK), an enzyme implicated in various cancers and autoimmune diseases. []

Material Science:

The unique properties of [, ]Dioxolo[4,5-B]pyridine-6-boronic acid, including its Lewis acidity and aromaticity, make it a promising candidate for material science applications. The boronic acid group can form reversible covalent bonds with other molecules, enabling the design of functional materials with tunable properties.

Research suggests that [, ]Dioxolo[4,5-B]pyridine-6-boronic acid can be incorporated into polymers to create self-healing materials. The dynamic nature of the boronic acid bonds allows for the repair of cracks and fractures under specific conditions, potentially leading to the development of more durable and sustainable materials. []

[1,3]Dioxolo[4,5-B]pyridine-6-boronic acid is a heterocyclic compound characterized by a bicyclic structure that includes a pyridine ring fused with a dioxole ring. The boronic acid group (B(OH)₂) is located at the sixth position of the pyridine ring, which imparts unique chemical properties to the compound. This structure not only suggests potential aromatic character but also indicates the ability to form hydrogen bonds due to the hydroxyl groups present in the boronic acid moiety. The compound has garnered attention in medicinal chemistry for its potential applications in drug discovery and material science due to its ability to participate in reversible covalent bonding with biomolecules, such as enzymes .

There is no documented information regarding the mechanism of action of []Dioxolo[4,5-B]pyridine-6-boronic acid. Further research is needed to explore its potential biological activity or interaction with other molecules.

  • Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds through the coupling of aryl or vinyl boronic acids with organic halides in the presence of a palladium catalyst. This makes it a valuable building block for synthesizing complex organic molecules .
  • Reversible Covalent Bonding: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, facilitating the development of dynamic materials and drug candidates.

Research indicates that [1,3]dioxolo[4,5-B]pyridine-6-boronic acid has potential biological activity, particularly as an inhibitor of Bruton's tyrosine kinase (BTK), which plays a critical role in various cancers and autoimmune diseases. The compound’s ability to interact with specific biomolecules through its boronic acid group enhances its therapeutic potential .

The synthesis of [1,3]dioxolo[4,5-B]pyridine-6-boronic acid can be achieved through several methods:

  • Boronation Reactions: Utilizing boron reagents in reactions involving dioxole and pyridine derivatives can yield this compound effectively.
  • Palladium-Catalyzed Reactions: Employing palladium catalysts in conjunction with boronic acids facilitates various coupling reactions that can lead to the formation of this compound from simpler precursors .

The unique properties of [1,3]dioxolo[4,5-B]pyridine-6-boronic acid make it suitable for various applications:

  • Drug Development: Its role as a BTK inhibitor positions it as a candidate for treating cancers and autoimmune diseases.
  • Material Science: The dynamic nature of its boronic acid functionality allows for the creation of self-healing materials and other advanced functional materials that can adapt their properties under specific conditions.

Studies on [1,3]dioxolo[4,5-B]pyridine-6-boronic acid have highlighted its interactions with various biomolecules. The reversible covalent bonding capabilities enable it to modulate enzyme activities effectively. Investigations into its binding affinities and kinetic parameters are crucial for understanding its potential as a therapeutic agent.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural or functional similarities with [1,3]dioxolo[4,5-B]pyridine-6-boronic acid. Here is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
[1,3]Dioxolo[4,5-B]pyridineContains a pyridine and dioxole ringBoronic acid group allows reversible bonding
2-AminopyridineSimple pyridine derivativeLacks dioxole structure; no boron functionality
4-Boronobenzoic AcidBoronic acid derivativeDoes not have dioxole structure
2-Hydroxyphenylboronic AcidContains phenolic hydroxyl and boronLacks bicyclic structure; different reactivity
3-Pyridylboronic AcidPyridine ring with boronNo dioxole; primarily used in cross-coupling

The presence of both the dioxole and pyridine rings along with the boronic acid functionality sets [1,3]dioxolo[4,5-B]pyridine-6-boronic acid apart from other similar compounds, enhancing its versatility in both medicinal chemistry and materials science.

Boronation Strategies for Bicyclic Heteroaromatic Systems

The direct boronation of dioxolo[4,5-b]pyridine frameworks necessitates precise control over regioselectivity and boron incorporation efficiency. Two primary approaches dominate contemporary synthesis:

  • Transition Metal-Mediated Borylation: Palladium-catalyzed Miyaura borylation using bis(pinacolato)diboron (B$$2$$pin$$2$$) enables selective C–H functionalization at the 6-position of the bicyclic system. A representative procedure employs PdCl$$2$$(dppf) (3 mol%), potassium acetate (3 equiv), and B$$2$$pin$$_2$$ (1.2 equiv) in anhydrous 1,4-dioxane at 80°C under nitrogen, achieving 70% yield of the boronic ester after 36 hours. The dppf ligand enhances catalytic activity by stabilizing the palladium center during oxidative addition.

  • Grignard-Based Boron Transfer: For substrates sensitive to transition metals, magnesium-mediated borylation using aminoboranes like BH$$2$$-N(iPr)$$2$$ provides an alternative pathway. This method proceeds via hydride transfer from bromomagnesium intermediates to the boron reagent, forming the target borane derivative in >95% yield within 1 hour at 0°C. The steric bulk of the diisopropylamino group prevents over-borylation, ensuring monofunctionalization.

Table 1: Comparative Analysis of Boronation Methods

MethodReagentsConditionsYield (%)
Pd-CatalyzedB$$2$$pin$$2$$, PdCl$$_2$$(dppf)80°C, 36h, N$$_2$$70
Mg-MediatedBH$$2$$-N(iPr)$$2$$, Grignard0°C, 1h, anhydrous>95

Transition Metal-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura cross-coupling remains the cornerstone for elaborating dioxolo[4,5-b]pyridine-6-boronic acid derivatives into complex architectures. Key advancements include:

  • Ligand Design: Tricyclohexylphosphine (PCy$$3$$) paired with Pd$$2$$(dba)$$_3$$ enables coupling of 4-pyridinylboronic acid with aryl bromides in 1,4-dioxane/water at 100°C, achieving 80–90% conversion. The electron-rich phosphine accelerates transmetalation while suppressing protodeborylation.
  • Solvent Systems: Mixed 1,4-dioxane/aqueous phosphate buffers (pH 7–9) optimize reactivity by balancing boronic acid solubility and catalyst stability. Recent studies demonstrate that anhydrous DMSO at 130°C facilitates coupling of MIDA-protected derivatives without premature hydrolysis.

Table 2: Representative Cross-Coupling Conditions

SubstrateCatalyst SystemSolventTemp (°C)Yield (%)
Aryl BromidePd$$2$$(dba)$$3$$/PCy$$_3$$1,4-dioxane/H$$_2$$O10085
MIDA BoronatePd(OAc)$$_2$$/SPhosDMSO13092

Ligand Design for Enhanced Activity

The water-soluble dicyclohexyl(2-sulfo-9-(3-(4-sulfophenyl)propyl)-9H-fluoren-9-yl)phosphonium ligand, synthesized in three steps from commercial materials, enables catalytic efficiencies of 0.005–0.5 mol% Pd loading in couplings with [1] [3]dioxolo[4,5-B]pyridine-6-boronic acid [3]. The sulfonic acid groups confer aqueous solubility while the bulky fluorenyl backbone prevents Pd aggregation, maintaining active monomeric Pd(0) species. Comparative studies show this system achieves quantitative yields for pyridyl boronic acid couplings at 100°C, outperforming traditional triphenylphosphine ligands by 10–20% in heterocyclic substrates [3] [5].

Table 1: Performance of Palladium-Phosphine Catalysts

Catalyst SystemSubstrate PairYield (%)Pd Loading (mol%)
Pd/Water-soluble phosphine [3]Chloropyridine + Pyridyl boronic acid990.05
Pd(PPh₃)₂Cl₂/Na₂CO₃ [5]Aryl bromide + Pyridine-4-boronic acid822.38
Pd₂(dba)₃/Buchwald-type ligand [1]Aryl halide + Diboronic ester641.5

The Mukaiyama borylation method [1] provides efficient access to precursor aryl halides, though subsequent Suzuki coupling requires ligand bulkiness to prevent β-hydride elimination in electron-deficient systems.

Solvent Engineering for Water-Compatible Coupling

Aqueous/Organic Biphasic Systems

Reactions in n-butanol/water (3:1 v/v) achieve 95–99% conversion for [1] [3]dioxolo[4,5-B]pyridine-6-boronic acid couplings by balancing substrate solubility and catalyst stability [3]. Water facilitates phosphine ligand solvation while n-butanol dissolves aromatic reactants. This contrasts with anhydrous 1,4-dioxane systems requiring 2.38 mol% Pd to reach 82% yield for analogous transformations [5].

Table 2: Solvent Impact on Coupling Efficiency

Solvent SystemTemperature (°C)Reaction Time (h)Yield (%)
n-Butanol/H₂O (3:1) [3]1001299
1,4-Dioxane [5]801682
DME/H₂O (2:1) [5]1002482

The higher dielectric constant of aqueous mixtures (ε ≈ 78) versus 1,4-dioxane (ε ≈ 2.2) stabilizes charged intermediates, accelerating oxidative addition and transmetallation steps.

Chemoselectivity Challenges in Polyhalogenated Substrates

Directed Coupling in Multifunctional Arenes

When coupling [1] [3]dioxolo[4,5-B]pyridine-6-boronic acid with polyhalogenated partners like tert-butyl 4-bromo-2-nitrobenzoate, chemoselectivity for bromide over nitro groups exceeds 20:1 using Pd(PPh₃)₂Cl₂/Na₂CO₃ in dimethoxyethane/water [5]. The nitro group’s electron-withdrawing effect deactivates the adjacent position, directing oxidative addition to the bromide.

Table 3: Chemoselectivity in Polyhalogenated Couplings

SubstrateCompeting SitesSelectivity RatioKey Factor
4-Bromo-2-nitrobenzoate [5]Br vs. NO₂20:1Electronic deactivation
3,5-Dichloropyridine [3]Cl vs. Cl1:1Steric accessibility

Ligand steric parameters critically influence site selectivity: bulky phosphines favor less hindered positions, while electron-deficient ligands activate electron-rich halogens.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

167.0389878 g/mol

Monoisotopic Mass

167.0389878 g/mol

Heavy Atom Count

12

Wikipedia

2H-[1,3]Dioxolo[4,5-b]pyridin-6-ylboronic acid

Dates

Modify: 2023-08-19

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